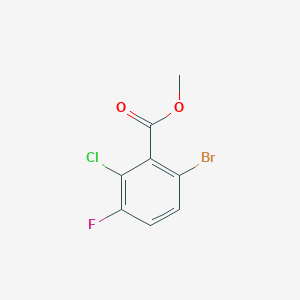
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6O2S. This compound is characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a propan-2-one moiety. One common synthetic route involves the use of trifluoromethyl phenyl sulfone as a starting material. The trifluoromethyl phenyl sulfone undergoes a series of reactions, including nucleophilic substitution and oxidation, to introduce the desired functional groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can participate in substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can form strong interactions with proteins and enzymes, affecting their activity and function. The compound may also participate in electron transfer reactions, influencing redox processes within cells .
Comparación Con Compuestos Similares
1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Trifluoromethoxybenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
Trifluoromethylthioanisole: Contains a methoxy group instead of a propan-2-one moiety, leading to variations in chemical behavior. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C11H8F6O2S |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
Clave InChI |
OOQDDTPWSTWSHH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


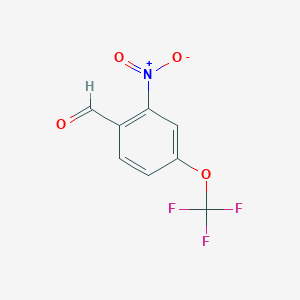
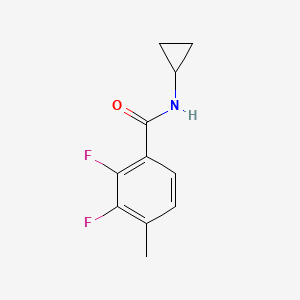
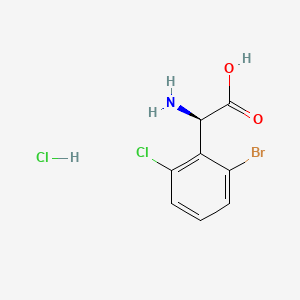
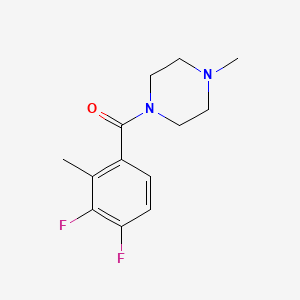
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)



![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
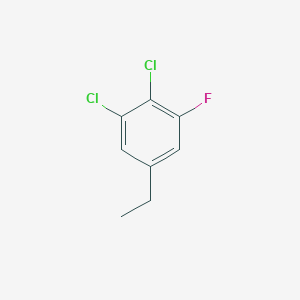
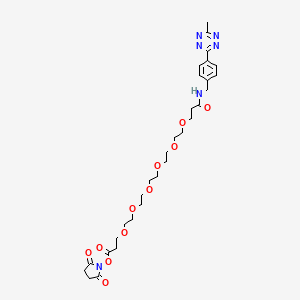
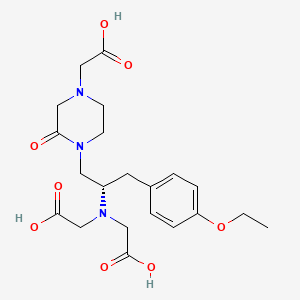
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
